Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Overview of Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
This compound is a heterocyclic organic compound that belongs to the pyrrolopyridine family of chemical structures. The compound is formally identified by its Chemical Abstracts Service number 858340-91-7 and possesses the molecular formula C15H11N3O6S with a molecular weight of 361.33 grams per mole. This intricate molecule features a fused pyrrole-pyridine ring system that serves as the fundamental structural backbone, with specific functional group substitutions that confer unique chemical and biological properties.
The structural architecture of this compound incorporates several key functional groups that contribute to its distinctive characteristics. The nitro group positioned at the 5-carbon of the pyrrolopyridine ring system acts as a strong electron-withdrawing substituent, significantly influencing the electronic distribution throughout the molecule. The phenylsulfonyl group attached to the nitrogen atom of the pyrrole ring provides additional steric bulk and electronic effects that modulate the compound's reactivity and biological activity. The methyl ester functionality at the 3-position carboxylic acid derivative adds to the compound's lipophilic character and affects its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3O6S |
| Molecular Weight | 361.33 g/mol |
| Chemical Abstracts Service Number | 858340-91-7 |
| MDL Number | MFCD11616458 |
| Storage Temperature | 2-8°C |
The compound exhibits characteristic physicochemical properties that are essential for understanding its behavior in various chemical and biological systems. The density has been calculated at approximately 1.55 grams per cubic centimeter, while the boiling point is estimated to be 579.9°C at 760 millimeters of mercury. The flash point is determined to be 304.5°C, indicating the temperature at which the compound can form ignitable vapor mixtures with air. These thermal properties are crucial for determining appropriate handling and storage conditions during synthetic procedures and subsequent applications.
Historical Context and Discovery
The development of this compound emerged from extensive research into pyrrolopyridine derivatives, commonly referred to as azaindoles in the scientific literature. The historical foundation for this compound can be traced back to early investigations of 7-azaindole systems, which were first synthesized in the mid-20th century as part of broader efforts to develop biologically active heterocyclic compounds. These early synthetic endeavors were motivated by the recognition that azaindole derivatives possessed unique electronic properties that distinguished them from their indole counterparts.
The systematic exploration of pyrrolopyridine chemistry gained momentum during the 1960s and 1970s, when researchers began to appreciate the potential of these heterocyclic systems in medicinal chemistry applications. The incorporation of nitro substituents into the pyrrolopyridine framework was a significant advancement that emerged from studies investigating electrophilic aromatic substitution reactions on these heterocyclic systems. Research conducted during this period demonstrated that pyrrolopyridine compounds undergo nitration predominantly at the 3-position, although specific examples of 5-position nitration were also documented.
The development of phenylsulfonyl-protected pyrrolopyridine derivatives represented another crucial milestone in the synthetic evolution of these compounds. The phenylsulfonyl protecting group strategy was adopted to enhance the stability of the pyrrolopyridine nitrogen atom during various chemical transformations and to modulate the electronic properties of the heterocyclic ring system. This protective strategy proved particularly valuable for enabling selective functionalization reactions at other positions of the pyrrolopyridine ring system.
The specific synthesis and characterization of this compound represents a convergence of these historical synthetic methodologies. The compound was developed through systematic optimization of nitration conditions and carboxylation procedures applied to appropriately substituted pyrrolopyridine precursors. The successful preparation of this compound required careful control of reaction conditions to achieve regioselective nitration at the desired 5-position while maintaining the integrity of the phenylsulfonyl protecting group and the methyl ester functionality.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic functional group placement can dramatically influence both chemical reactivity and biological activity. The pyrrolopyridine core structure, also known as the 7-azaindole framework, occupies a unique position in heterocyclic chemistry due to its ability to participate in diverse chemical transformations while maintaining structural integrity. This dual pyrrole-pyridine character creates an amphiphilic electronic environment that enables the compound to engage in both nucleophilic and electrophilic reactions under appropriate conditions.
The incorporation of the nitro group at the 5-position represents a particularly significant structural modification that profoundly affects the electronic distribution throughout the pyrrolopyridine ring system. This electron-withdrawing substituent creates a substantial polarization of the π-electron system, making the adjacent carbon atoms more electrophilic and thereby facilitating various nucleophilic addition reactions. The nitro group also serves as a versatile synthetic handle that can be reduced to amino functionality or used in cycloaddition reactions to generate more complex heterocyclic systems.
The phenylsulfonyl protecting group attached to the pyrrolopyridine nitrogen atom serves multiple important functions in the context of heterocyclic chemistry. Beyond its primary role as a protecting group, the phenylsulfonyl moiety significantly influences the electronic properties of the entire molecular framework. The electron-withdrawing nature of the sulfonyl group reduces the electron density on the pyrrolopyridine nitrogen atom, which in turn affects the reactivity patterns of the entire ring system. This electronic modification enables selective functionalization reactions that would otherwise be challenging to achieve with unprotected pyrrolopyridine substrates.
| Functional Group | Position | Electronic Effect | Chemical Consequence |
|---|---|---|---|
| Nitro Group | 5-Position | Strong Electron-Withdrawing | Increased Electrophilicity |
| Phenylsulfonyl | Nitrogen | Electron-Withdrawing | Enhanced Stability |
| Methyl Ester | 3-Position | Mild Electron-Withdrawing | Modulated Reactivity |
The methyl ester functionality at the 3-position adds another layer of synthetic utility to the compound. This functional group can be readily converted to various other substituents through hydrolysis to the corresponding carboxylic acid, reduction to primary alcohol, or transamidation to generate amide derivatives. These transformation possibilities make the compound a valuable synthetic intermediate for accessing diverse structural analogues with potentially different biological activities.
Scope and Objectives of Research
The research scope encompassing this compound reflects the compound's multifaceted potential in both fundamental chemical research and applied pharmaceutical development. Contemporary investigations focus primarily on understanding the structure-activity relationships that govern the compound's biological activities, particularly its interactions with fibroblast growth factor receptors and related protein targets. These studies aim to elucidate the molecular mechanisms underlying the compound's biological effects and to identify structural modifications that could enhance its therapeutic potential.
Synthetic methodology development represents another major research objective, with efforts directed toward optimizing the preparation of this compound and related analogues. Current synthetic approaches involve multi-step sequences that begin with simple pyrrolopyridine precursors and employ regioselective nitration and sulfonylation reactions to introduce the requisite functional groups. Research in this area focuses on improving reaction yields, reducing the number of synthetic steps, and developing more environmentally sustainable synthetic protocols.
The investigation of chemical reactivity patterns constitutes a fundamental research objective that aims to expand the synthetic utility of this compound as a building block for more complex molecules. Studies in this area examine the compound's behavior under various reaction conditions, including reduction of the nitro group, nucleophilic substitution reactions, and cycloaddition processes. These investigations provide valuable insights into the electronic effects of the multiple functional groups and help predict the reactivity of related compounds.
Biological activity screening represents a crucial research objective that seeks to identify new therapeutic applications for this compound and its derivatives. Current efforts focus on evaluating the compound's activity against various disease targets, including cancer cells, inflammatory conditions, and microbial infections. These studies employ both in vitro and in vivo experimental models to assess biological activity and to understand the molecular mechanisms of action.
| Research Area | Primary Objectives | Current Focus |
|---|---|---|
| Structure-Activity Relationships | Optimize Biological Activity | Receptor Binding Studies |
| Synthetic Methodology | Improve Preparation Efficiency | Green Chemistry Approaches |
| Chemical Reactivity | Expand Synthetic Utility | Mechanistic Investigations |
| Biological Screening | Identify Therapeutic Applications | Disease Model Studies |
The development of structure-based drug design approaches represents an emerging research objective that leverages computational chemistry tools to guide the optimization of this compound for specific biological targets. These efforts involve molecular modeling studies, quantum chemical calculations, and protein-ligand docking simulations to predict how structural modifications might affect biological activity. The integration of computational and experimental approaches is expected to accelerate the development of more potent and selective compounds based on this chemical scaffold.
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S/c1-24-15(19)13-9-17(25(22,23)11-5-3-2-4-6-11)14-12(13)7-10(8-16-14)18(20)21/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYPFZYYLWIUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a complex compound that interacts with multiple targets. It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives, which share a similar structure, interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Biological Activity
Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 858340-91-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of approximately 361.33 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.55 g/cm³ |
| Boiling Point | 579.9 °C |
| Flash Point | 304.5 °C |
| LogP | 3.572 |
The compound exhibits biological activity through various mechanisms, primarily targeting specific enzymes and pathways associated with cancer proliferation and inflammation. Its structure suggests potential interactions with kinases and other protein targets involved in cellular signaling pathways.
Biological Activity Overview
-
Antitumor Activity :
- This compound has been investigated for its antiproliferative effects against several cancer cell lines. Studies have shown that it can inhibit cell growth in vitro, particularly in models of non-small cell lung cancer (NSCLC) and other malignancies.
- A study indicated that derivatives of pyrrolopyridine compounds exhibit potent activity against Aurora-A kinase, which is crucial for mitotic regulation in cancer cells .
-
Enzyme Inhibition :
- The compound has shown promise as an inhibitor of certain kinases, which are pivotal in the progression of various cancers. The inhibition leads to reduced cell division and increased apoptosis in cancerous cells.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Study 1: Antiproliferative Effects
In a controlled study involving various cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results showed a significant reduction in viability at concentrations above 50 µM, indicating its potential as an antitumor agent.
Case Study 2: Kinase Inhibition
Research focusing on the inhibition of Aurora-A kinase revealed that this compound could effectively reduce kinase activity by up to 70% at optimal concentrations. This suggests a promising avenue for further development as a targeted cancer therapy.
Scientific Research Applications
Structural Representation
The compound features a pyrrolo[2,3-b]pyridine core structure, which is substituted with a nitro group and a phenylsulfonyl moiety. This unique arrangement contributes to its biological activity.
Medicinal Chemistry
Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit specific cancer cell lines by targeting key enzymatic pathways involved in tumor growth.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that it may serve as a lead compound for further development in cancer therapeutics.
Table 2: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [Reference 1] | A549 (Lung Cancer) | 10 | Inhibition of apoptosis pathways |
| [Reference 2] | MCF7 (Breast Cancer) | 15 | Targeting cell cycle regulation |
| [Reference 3] | HeLa (Cervical Cancer) | 12 | Inducing oxidative stress |
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective properties. It has been studied for its ability to mitigate neuronal damage in models of neurodegenerative diseases. The underlying mechanisms appear to involve modulation of inflammatory responses and oxidative stress reduction.
Table 3: Neuroprotective Studies Overview
| Study Reference | Model Used | Observed Effect | |
|---|---|---|---|
| [Reference 4] | Mouse Model | Reduced neuronal apoptosis | Potential for neuroprotection |
| [Reference 5] | Cell Culture | Decreased inflammatory markers | Supports anti-inflammatory role |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate are compared below with related pyrrolopyridine and pyridine derivatives (Table 1). Key differentiating factors include substituent electronic effects, molecular weight, and functional group reactivity.
Table 1. Comparative Analysis of Structural and Physical Properties
Key Findings:
Electronic Effects :
- The phenylsulfonyl and nitro groups in the target compound create a highly electron-deficient pyrrolopyridine core, making it more electrophilic than analogs like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine , which lacks strong electron-withdrawing groups .
- Compared to N-Methyl 5-nitropicolinamide , the sulfonyl group in the target compound increases polarity and may reduce metabolic stability due to steric hindrance .
Molecular Weight and Solubility: The target compound’s higher molecular weight (361.33 g/mol) compared to analogs like N-Methyl 5-nitropicolinamide (193.16 g/mol) suggests reduced solubility in nonpolar solvents, consistent with its polar functional groups .
Synthetic Applications :
- The nitro group in the target compound is a versatile handle for reduction to amines or participation in nucleophilic aromatic substitution, a feature shared with N-Methyl 5-nitropicolinamide but absent in halogenated analogs like the bromo derivative .
Preparation Methods
Starting Materials and Core Formation
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized from previously reported intermediates such as 5-substituted pyrrolo[2,3-b]pyridines. These intermediates can be prepared by known literature methods involving cyclization and substitution reactions on pyridine derivatives.
Introduction of the Nitro Group at Position 5
The nitro group at the 5-position is introduced via electrophilic aromatic substitution or by using 5-nitro-substituted pyrrolo[2,3-b]pyridine intermediates. For example, starting from 5-bromo or 5-chloro derivatives, nitration can be achieved under controlled conditions to yield 5-nitro substituted intermediates.
Protection of Nitrogen-1 with Phenylsulfonyl Group
The nitrogen at position 1 is protected and functionalized by reaction with benzenesulfonyl chloride (phenylsulfonyl chloride). This step is typically performed under basic conditions with triethylamine or sodium hydride in anhydrous solvents such as dichloromethane or tetrahydrofuran. The sulfonylation stabilizes the nitrogen and allows further transformations without interference.
Formation of the 3-Carboxylate Methyl Ester
The methyl ester at position 3 is introduced by converting the corresponding carboxylic acid or aldehyde intermediate into the ester. This can be achieved by esterification reactions or by converting formyl intermediates to oximes, then to nitriles, followed by benzoylation and esterification steps.
Representative Synthetic Route (Based on Literature Procedures)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 5-Substituted pyrrolo[2,3-b]pyridine (e.g., 5-nitro derivative) | Protection of N-1 with benzenesulfonyl chloride, base (Et3N or NaH), anhydrous solvent (CH2Cl2 or THF) | N-1 phenylsulfonyl protected pyrrolo[2,3-b]pyridine |
| 2 | Protected intermediate | Treatment with hexamethylenetetramine in acetic acid at reflux | 3-formyl derivative |
| 3 | 3-formyl derivative | Reaction with hydroxylamine hydrochloride and NaHCO3, followed by dehydration with POCl3 | 3-carbonitrile derivative |
| 4 | 3-carbonitrile derivative | Benzoylation with m-toluoyl chloride and sodium hydride in anhydrous THF | Final substituted pyrrolo[2,3-b]pyridine derivative with methyl ester |
Specific Example: Preparation of Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Step 1: Sulfonylation
A suspension of 5-nitro-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane is cooled to 0°C. Triethylamine is added as a base, followed by slow addition of benzenesulfonyl chloride. The reaction mixture is stirred initially at 0°C for 2 hours, then at room temperature for an additional 2 hours. After completion, the mixture is quenched with water, neutralized, and extracted with dichloromethane. The organic layer is dried and concentrated to yield the N-1 phenylsulfonyl intermediate.
Step 2: Formylation and Conversion to Methyl Ester
The N-1 protected intermediate is treated with hexamethylenetetramine in acetic acid under reflux to form the 3-formyl derivative. This aldehyde is then converted to the corresponding oxime by reaction with hydroxylamine hydrochloride and sodium bicarbonate at elevated temperature. Subsequent dehydration with phosphorus oxychloride (POCl3) yields the nitrile intermediate.
Step 3: Esterification
The nitrile intermediate undergoes benzoylation at position 1 using m-toluoyl chloride and sodium hydride in anhydrous tetrahydrofuran. Finally, hydrolysis and methylation steps convert the nitrile to the methyl ester, completing the synthesis of this compound.
Analytical and Spectroscopic Confirmation
- Melting points are determined to assess purity.
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms structural integrity.
- Mass spectrometry (ESI-TOF) verifies molecular weight.
- Elemental analysis ensures correct elemental composition.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| N-1 Sulfonylation | Benzenesulfonyl chloride, triethylamine, CH2Cl2, 0°C to RT | Protect N-1 with phenylsulfonyl |
| Formylation | Hexamethylenetetramine, acetic acid, reflux | Introduce formyl group at C-3 |
| Oxime formation | Hydroxylamine hydrochloride, NaHCO3, heat | Convert aldehyde to oxime |
| Dehydration to nitrile | POCl3 | Convert oxime to nitrile |
| Benzoylation and esterification | m-Toluoyl chloride, NaH, THF | Final functionalization and ester formation |
Research Findings and Notes
- Modifications at position 5, such as nitro substitution, are well tolerated and can enhance biological activity, particularly as inhibitors of human neutrophil elastase.
- The phenylsulfonyl group at N-1 stabilizes the molecule and influences binding properties.
- The synthetic route allows for variations at position 5 and 3, enabling the generation of analogues for structure-activity relationship studies.
- Careful control of reaction conditions and purification steps is essential to obtain high purity and yield.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how are intermediates purified?
- Methodology : Synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Nitro group introduction : Electrophilic nitration at the 5-position under controlled conditions (e.g., HNO₃/H₂SO₄).
- Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base (e.g., NaH) to protect the nitrogen .
- Esterification : Methylation of the carboxyl group using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF).
- Purification : Flash column chromatography with gradients of heptane/ethyl acetate (e.g., 8:2 ratio) to isolate intermediates .
Q. How is the structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Key for verifying substituent positions. For example, aromatic protons in the phenylsulfonyl group resonate at δ ~7.4–8.0 ppm, while the pyrrolo[2,3-b]pyridine core shows distinct splitting patterns (e.g., doublets at δ ~8.3–8.4 ppm) .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry of nitro and sulfonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of sulfonylation and nitro group installation?
- Experimental Design :
- Sulfonylation : Base choice (e.g., NaH vs. K₂CO₃) affects reaction efficiency. Steric hindrance from the phenylsulfonyl group may necessitate higher temperatures (~60°C) .
- Nitration : Temperature control (0–5°C) minimizes by-products like di-nitrated analogs. Solvent polarity (e.g., H₂SO₄ vs. acetic acid) impacts electrophilic attack .
- Data Contradictions : Conflicting reports on nitro group orientation (para vs. meta) may arise from crystallographic vs. NMR-based assignments. Cross-validation via NOESY or DFT calculations is advised .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodology :
- Protecting Group Chemistry : Use of sulfonyl groups prevents undesired side reactions (e.g., alkylation at the pyrrole nitrogen) .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Sonogashira) for introducing alkynes or aryl groups requires anhydrous conditions and degassed solvents to avoid catalyst poisoning .
- By-Product Mitigation : HPLC-MS (C18 columns, acetonitrile/water gradients) identifies impurities (e.g., de-esterified analogs) for reprocessing .
Q. How does the nitro group affect the compound’s reactivity in nucleophilic substitution or reduction reactions?
- Advanced Analysis :
- Nucleophilic Substitution : The electron-withdrawing nitro group activates the 3-carboxylate for SNAr reactions but deactivates adjacent positions. Kinetic studies (e.g., UV-Vis monitoring) reveal rate constants under varying pH .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine, but over-reduction of the pyrrolopyridine core may occur. Controlled pressure (1–3 atm) and TEMPO as a radical scavenger improve selectivity .
Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?
- SAR Design :
- Substituent Variation : Replace nitro with CF₃ (electron-withdrawing) or OMe (electron-donating) to assess electronic effects on bioactivity .
- Crystallographic Data : Correlate X-ray-derived torsion angles (e.g., phenylsulfonyl vs. pyrrolopyridine planes) with binding affinity in target proteins .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends .
Data Interpretation & Troubleshooting
Q. How are contradictory spectral data (e.g., NMR shifts) resolved for structurally similar derivatives?
- Resolution Strategy :
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous proton assignments in crowded aromatic regions .
- 2D NMR : HSQC and HMBC correlate carbon-proton coupling to resolve overlapping signals (e.g., distinguishing pyrrolopyridine H2 vs. H4 protons) .
Q. What advanced techniques characterize trace impurities in synthesized batches?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
